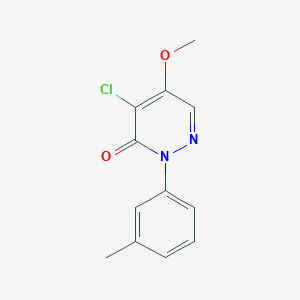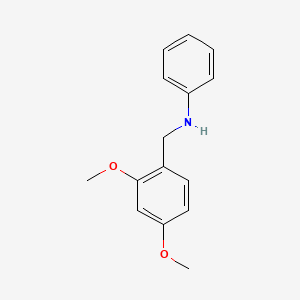![molecular formula C16H19N3S B5863169 N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has been used in scientific research for many years. DMTU is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea acts as a free radical scavenger by donating an electron to free radicals, which neutralizes their damaging effects. This mechanism of action has been well-studied and is thought to be responsible for many of the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its free radical scavenging properties, this compound has been shown to have anti-inflammatory effects, as well as effects on cellular signaling pathways. This compound has also been shown to protect against oxidative stress and DNA damage.
実験室実験の利点と制限
One of the primary advantages of using N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea in lab experiments is its effectiveness as a free radical scavenger. Additionally, this compound is relatively easy to synthesize and is readily available for use in research. However, one limitation of using this compound is that it can be toxic at high concentrations. It is important to use appropriate safety precautions when handling this compound in the lab.
将来の方向性
There are many potential future directions for research involving N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea. One area of interest is the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential applications in cancer treatment and prevention. Further research is needed to fully understand the potential uses of this compound in these and other areas.
Conclusion:
This compound is a chemical compound that has been used in scientific research for many years. Its free radical scavenging properties and other biochemical and physiological effects make it a valuable tool for studying a variety of disease states. While there are limitations to using this compound in lab experiments, its potential applications in a variety of fields make it an area of continued interest for researchers.
合成法
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea can be synthesized through a reaction between 4-(dimethylamino)phenyl isothiocyanate and 2-methylphenylamine. This reaction produces this compound as a white powder that is soluble in organic solvents such as methanol and chloroform. The synthesis of this compound has been well-documented in scientific literature and is a relatively straightforward process.
科学的研究の応用
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea has been used in scientific research for a variety of applications. One of the primary uses of this compound is as a free radical scavenger. This compound has been shown to be effective at scavenging free radicals in vitro and in vivo. Additionally, this compound has been used as a tool to study the role of free radicals in various disease states, including cancer, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-6-4-5-7-15(12)18-16(20)17-13-8-10-14(11-9-13)19(2)3/h4-11H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKRCZDRODMJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)

![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)